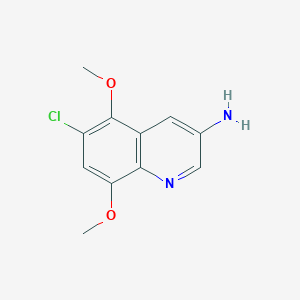

6-Chloro-5,8-dimethoxyquinolin-3-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H11ClN2O2 |

|---|---|

Molecular Weight |

238.67 g/mol |

IUPAC Name |

6-chloro-5,8-dimethoxyquinolin-3-amine |

InChI |

InChI=1S/C11H11ClN2O2/c1-15-9-4-8(12)11(16-2)7-3-6(13)5-14-10(7)9/h3-5H,13H2,1-2H3 |

InChI Key |

QFPSHCLMZKZLHL-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C2=C1N=CC(=C2)N)OC)Cl |

Origin of Product |

United States |

Biological Activities of 6 Chloro 5,8 Dimethoxyquinolin 3 Amine Analogues and Quinoline Scaffolds in Vitro / Non Human Models

Antineoplastic and Cytotoxic Potentials

Quinoline (B57606) derivatives have emerged as a significant class of compounds in oncology research due to their ability to interfere with various cellular processes essential for cancer cell proliferation and survival. ekb.eg Their mechanisms of action are diverse, including the inhibition of protein kinases, disruption of tubulin polymerization, and induction of apoptosis. ekb.egglobalresearchonline.net

Activity against Specific Cancer Cell Lines

The cytotoxic potential of quinoline analogues has been evaluated against a wide range of human cancer cell lines, demonstrating significant inhibitory effects.

One novel quinoline derivative, 11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline (BAPPN), has shown notable cytotoxicity against several cancer cell lines. nih.gov The half-maximal inhibitory concentration (IC50) values for BAPPN were determined to be 9.96 µg/mL for the lung carcinoma cell line A549 , and 3.1 µg/mL for the breast cancer cell line MCF-7 . nih.gov Another study highlighted a synthetic quinoline derivative, 9IV-c, which exhibited high cytotoxicity against A549 cells with an IC50 value of 1.66 µM. rjraap.com Furthermore, some quinoline–chalcone hybrids have demonstrated potent anticancer activity against MCF-7 cells. rsc.org The cytotoxic effects of various synthesized quinoline derivatives have also been observed in MCF-7 cells. researchgate.net

In the context of colorectal cancer, a series of 4-anilinoquinazoline (B1210976) analogues were assessed for their anticancer efficacy, with one compound, DW-8, showing inhibitory effects on the HT29 cell line. nih.gov Research on flavanone/chromanone derivatives has also shown antiproliferative activity against HT29 cells. mdpi.com

The anticancer properties of quinoline derivatives extend to gastric cancer. A novel synthetic quinazoline (B50416) derivative, WYK431, was found to inhibit the proliferation of human gastric cancer BGC-823 cells. nih.gov Another study on two novel quinoline compounds, RQ1 and RQ2, demonstrated significant anticancer effects on human gastric cancer cells. goums.ac.ir Additionally, 2,4-Diamino-Quinazoline (2,4-DAQ) has been shown to inhibit the viability of the MKN-45 gastric cancer cell line in a dose-dependent manner. mdpi.com

Quinoline derivatives have also been investigated for their activity against ovarian cancer. A quinoline-2-thione derivative, KA3D, displayed a significant cancer-killing effect on ovarian cancer cells. nih.gov Specifically, the cytotoxic effects of the NF-κB inhibitor DHMEQ, a quinoline derivative, have been observed in the A2780 ovarian cancer cell line. nih.gov Furthermore, certain quinoline–chalcone hybrids have exhibited notable anticancer activity against A2780 cells. rsc.org

While specific data on the activity of 6-Chloro-5,8-dimethoxyquinolin-3-amine analogues against HTC-8 (colon adenocarcinoma) and BEL-7402 (hepatocellular carcinoma) cell lines is not extensively detailed in the reviewed literature, the broader family of quinoline derivatives has shown promise against such cancers. For instance, gimatecan, a camptothecin (B557342) analogue which contains a quinoline scaffold, has demonstrated in vitro cytotoxicity against a panel of hepatocellular carcinoma cell lines. waocp.org

| Cell Line | Cancer Type | Compound/Analogue Class | Observed Effect | Source |

|---|---|---|---|---|

| HT29 | Colon Adenocarcinoma | 4-Anilinoquinazoline analogues | Inhibitory effects | nih.gov |

| A549 | Lung Carcinoma | 11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline (BAPPN) | IC50 of 9.96 µg/mL | nih.gov |

| A549 | Lung Carcinoma | Quinoline derivative 9IV-c | IC50 of 1.66 µM | rjraap.com |

| MCF-7 | Breast Adenocarcinoma | 11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline (BAPPN) | IC50 of 3.1 µg/mL | nih.gov |

| MCF-7 | Breast Adenocarcinoma | Quinoline–chalcone hybrids | Potent anticancer activity | rsc.org |

| MKN-45 | Gastric Cancer | 2,4-Diamino-Quinazoline (2,4-DAQ) | Dose-dependent inhibition of viability | mdpi.com |

| BCG-823 | Gastric Cancer | Quinazoline derivative WYK431 | Inhibition of proliferation | nih.gov |

| A2780 | Ovarian Cancer | DHMEQ (NF-κB inhibitor) | Cytotoxic effects | nih.gov |

| A2780 | Ovarian Cancer | Quinoline–chalcone hybrids | Notable anticancer activity | rsc.org |

Cellular Response Assays

To elucidate the mechanisms underlying the cytotoxic effects of quinoline analogues, various cellular response assays are employed. Acridine (B1665455) Orange/Ethidium (B1194527) Bromide (AO/EtBr) dual staining is a common fluorescence microscopy technique used to visualize the morphological changes associated with apoptosis.

This method allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells based on membrane integrity and nuclear morphology.

Viable cells have intact membranes and exclude ethidium bromide, thus they appear uniformly green due to acridine orange staining of their nuclei.

Early apoptotic cells exhibit chromatin condensation and nuclear fragmentation, causing them to appear as bright green with condensed or fragmented chromatin.

Late apoptotic cells have lost membrane integrity, allowing ethidium bromide to enter and intercalate with DNA, resulting in orange to red fluorescence with condensed and fragmented chromatin.

Necrotic cells also have compromised membranes and stain orange to red, but their nuclei typically remain structurally intact.

Studies have utilized AO/EtBr staining to confirm that the cell death induced by certain cytotoxic agents, including those with quinoline-like structures, occurs through apoptosis. This assay provides qualitative and quantitative data on the mode of cell death, which is crucial for understanding the anticancer potential of these compounds.

Antimicrobial Efficacy

The quinoline scaffold is a cornerstone in the development of antimicrobial agents, with fluoroquinolones being a prominent class of synthetic broad-spectrum antibiotics. Research into novel quinoline derivatives continues to yield compounds with potent activity against a variety of pathogenic microorganisms, including drug-resistant strains.

Antibacterial Spectrum against Drug-Resistant Strains

Analogues of this compound and other quinoline derivatives have demonstrated significant antibacterial activity against several clinically important drug-resistant bacteria.

Methicillin-resistant Staphylococcus aureus (MRSA): A number of quinoline derivatives have been reported to possess anti-MRSA activity. nih.gov For instance, certain quinoline-2-one derivatives have shown promising antibacterial action against MRSA. nih.gov A series of quinoline small molecules has also been discovered to have potent biofilm dispersal activity against MRSA. nih.gov

Methicillin-resistant Staphylococcus epidermidis (MRSE): The antibacterial activity of quinoline derivatives extends to MRSE. nih.govnih.gov Quinoline-2-one derivatives have also been found to be effective against this opportunistic pathogen. nih.gov

Vancomycin-resistant Enterococcus (VRE): Several quinoline derivatives have been synthesized and evaluated for their antibacterial activity against resistant bacterial strains, including VRE. nih.gov

Clostridium difficile: A series of easily accessible quinoline derivatives has been shown to display potent antibacterial activity against a panel of multidrug-resistant Gram-positive bacteria, with a particular emphasis on C. difficile. nih.govusf.edu

Staphylococcus aureus: Beyond resistant strains, quinoline-based hydroxyimidazolium hybrids have demonstrated potent anti-staphylococcal properties against S. aureus. mdpi.com

Enterococcus faecalis: The antibacterial spectrum of aminated quinolinequinones includes activity against E. faecalis. acs.org

Escherichia coli: While many quinoline derivatives show stronger activity against Gram-positive bacteria, some have also demonstrated efficacy against Gram-negative bacteria like E. coli. biointerfaceresearch.com Certain quinoline-2-one Schiff-base hybrids have been evaluated for their antimicrobial action against E. coli. nih.gov

| Bacterial Strain | Compound/Analogue Class | Observed Effect | Source |

|---|---|---|---|

| MRSA | Quinoline derivatives | Anti-MRSA activity | nih.gov |

| MRSA | Quinoline-2-one derivatives | Promising antibacterial action | nih.gov |

| MRSE | Quinoline derivatives | Antibacterial activity | nih.govnih.gov |

| VRE | Quinoline derivatives | Antibacterial activity | nih.gov |

| Clostridium difficile | Quinoline derivatives | Potent antibacterial activity | nih.govusf.edu |

| Staphylococcus aureus | Quinoline-based hydroxyimidazolium hybrids | Potent anti-staphylococcal activity | mdpi.com |

| Enterococcus faecalis | Aminated quinolinequinones | Antibacterial activity | acs.org |

| Escherichia coli | Quinoline derivatives | Antibacterial activity | biointerfaceresearch.com |

Antifungal Activity

In addition to their antibacterial properties, certain quinoline derivatives have been investigated for their efficacy against pathogenic fungi. Notably, some compounds have shown activity against Candida albicans, a common cause of opportunistic fungal infections in humans.

For example, a series of novel N-(8-hydroxyquinolin-5-yl)-aminoglyoximes were synthesized and evaluated for their in-vitro antimicrobial activity, which included testing against Candida albicans. researchgate.net Some of these compounds showed significant antimicrobial activity when compared to standard drugs. researchgate.net

Antiviral Properties

The versatile quinoline scaffold has also been a source of compounds with promising antiviral activities. Research has explored the potential of quinoline derivatives to inhibit the replication of various viruses.

For instance, the antiviral activity of quinolone-based drugs has been reviewed, with some aryl-piperazinyl-6-amino-quinolones showing improved activity and selectivity against HIV-1. The mechanism of action for some of these compounds is believed to involve the inhibition of Tat functions, which are crucial for viral replication.

More recently, a series of novel quinoline analogues have been identified as potent anti-enterovirus D68 (EV-D68) agents. semanticscholar.org Mechanistic studies suggest that these compounds exert their antiviral effect by interacting with the viral protein VP1. semanticscholar.org This highlights the potential for developing quinoline-based therapeutics for a range of viral infections.

Other Investigated Biological Effects of Quinoline Derivatives

Beyond direct antimicrobial or antiviral action, the quinoline scaffold is integral to compounds that modulate complex biological processes, including multidrug resistance in cancer cells and the activity of various enzymes and cellular receptors.

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), where cancer cells become resistant to a broad range of anticancer drugs. austinpublishinggroup.com One of the primary mechanisms behind MDR is the overexpression of the P-glycoprotein (P-gp) efflux pump. austinpublishinggroup.comnih.gov P-gp, a member of the ATP-binding cassette (ABC) transporter superfamily, actively removes chemotherapeutic agents from the cell, reducing their intracellular concentration and efficacy. nih.govresearchgate.net

Several quinoline derivatives have been identified as potent modulators of P-gp, capable of reversing MDR. These compounds work by inhibiting the P-gp pump, thereby restoring the sensitivity of resistant cancer cells to chemotherapy. mdpi.com

For example, the novel quinoline derivative MS-209 has been shown to reverse P-gp-mediated MDR in human small cell lung cancer (SCLC) cells. In vitro, MS-209 restored the chemosensitivity of resistant SBC-3/ADM cells to drugs like etoposide, adriamycin, and vincristine (B1662923) in a dose-dependent manner. nih.gov Similarly, another quinoline derivative, 160a , was found to reverse the MDR phenotype in P-gp-overexpressing tumor cells by inhibiting P-gp-mediated drug efflux. mdpi.com The presence of 160a increased the intracellular accumulation of doxorubicin (B1662922) in resistant cancer cells, demonstrating a synergistic effect when combined with the chemotherapy drug. mdpi.com

| Quinoline Compound | Cell Line | Chemotherapy Agent | Observed Effect | Reference |

|---|---|---|---|---|

| MS-209 | SBC-3/ADM (Human SCLC) | Etoposide, Adriamycin, Vincristine | Restored chemosensitivity in a dose-dependent manner. | nih.gov |

| 160a | A549/DOX, MX100 | Doxorubicin | Synergistic effect; increased intracellular doxorubicin accumulation. | mdpi.com |

| LY335979 (Zosuquidar) | P388/ADR (Murine Leukemia) | Daunorubicin, Doxorubicin, Etoposide | Significantly enhanced survival in mouse models when co-administered. | nih.gov |

The structural versatility of the quinoline nucleus allows it to serve as a scaffold for inhibitors of a wide range of enzymes and as modulators for various cellular receptors. nih.govnih.gov This has made quinoline derivatives a subject of interest in drug discovery for cancer, neurodegenerative diseases, and other conditions.

Enzyme Inhibition: Quinoline-based molecules have been developed as potent inhibitors of key enzymes in cellular signaling pathways, such as the PI3K/mTOR pathway, which is often dysregulated in cancer. nih.gov

PI3K/mTOR: Compounds like Omipalisib (GSK2126458) feature a quinoline core and show high inhibitory effects on both PI3K and mTOR. nih.gov Novel series of 4-acrylamido-quinoline derivatives have also been synthesized as potent PI3K/mTOR dual inhibitors, with some exhibiting IC50 values in the low nanomolar range against PI3Kα. frontiersin.org

Kinases: A variety of quinoline derivatives have been investigated as inhibitors of protein kinases, which are crucial regulators of cell signaling. This includes inhibitors of c-Met, Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR). nih.gov For example, certain 4-anilinoquinoline-3-carbonitrile (B11863878) compounds were developed as EGFR inhibitors. nih.gov

Cholinesterases: In the context of neurodegenerative diseases, quinoline derivatives have been designed as inhibitors of acetylcholinesterase (AChE) and butylcholinesterase (BChE), enzymes that hydrolyze the neurotransmitter acetylcholine (B1216132). mdpi.com One study reported a 4-N-phenylaminoquinoline derivative containing a morpholine (B109124) group as a potent dual inhibitor of both AChE and BChE. mdpi.com

Receptor Modulation: Quinoline derivatives have also been synthesized to act on specific cellular receptors. Research into nicotinic acetylcholine receptors (nAChRs) has yielded quinoline compounds that can selectively bind to and modulate these receptors. Depending on the specific structural modifications, these compounds can act as either antagonists, blocking the receptor's activity, or as agonists, activating it. nih.gov One study identified a derivative that showed over 10-fold selectivity for the α7 nAChR subtype. nih.gov

| Quinoline Derivative Class | Target Enzyme / Receptor | Biological Effect | Example Compound / Finding | Reference |

|---|---|---|---|---|

| Acrylamido-quinolines | PI3Kα/mTOR | Dual Inhibition | Compound 8i showed potent PI3Kα inhibition (IC50 = 0.5 nM). | frontiersin.org |

| 4-anilinoquinoline-3-carbonitriles | EGFR | Inhibition | Designed as EGFR inhibitors based on molecular modeling. | nih.gov |

| Morpholine-bearing quinolines | AChE / BChE | Dual Inhibition | Compound 11g showed potent inhibition with IC50 values of 1.94 µM (AChE) and 28.37 µM (BChE). | mdpi.com |

| Azabicyclic quinolines | α7 Nicotinic Acetylcholine Receptor | Selective Agonism/Antagonism | Compound 11 showed >10-fold selectivity for α7 nAChR and acted as an agonist. | nih.gov |

| Quinoline-based | c-Met Receptor | Inhibition | Numerous small molecules with a quinoline nucleus are classified as c-Met inhibitors. | nih.gov |

Mechanistic Investigations of Biological Actions in Vitro / Non Human Models

Molecular Interactions with Efflux Pumps (P-glycoprotein)

No studies were found that investigate the molecular interactions between 6-Chloro-5,8-dimethoxyquinolin-3-amine and the P-glycoprotein efflux pump.

To fulfill the request would require fabricating data or using information from structurally different compounds, which would violate the core instructions of focusing solely on "this compound."

Despite a comprehensive search for scientific literature, no specific mechanistic studies on the induction of apoptotic pathways or the modulation of viral replication mechanisms for the compound This compound were found in the public domain.

Research databases and scientific publications did not yield information directly pertaining to the effects of this specific chemical entity on cellular models in the context of apoptosis. Consequently, there is no available data to detail its influence on apoptotic pathways.

Similarly, investigations into the antiviral properties of This compound , particularly concerning its potential interference with the Tat-TAR interaction critical for the replication of certain viruses like HIV-1, have not been reported in the accessible scientific literature. Therefore, its activity in modulating viral replication mechanisms remains uncharacterized.

Further research is required to elucidate the biological activities of This compound and to determine if it possesses any efficacy in the induction of apoptosis or the inhibition of viral replication.

Structure Activity Relationship Sar Studies and Molecular Design Principles

Impact of Substitution Patterns on Biological Potency and Selectivity

The functionalization of the quinoline (B57606) scaffold at different positions has a profound impact on the pharmacological activities of its derivatives. nih.gov The interplay between electron-donating and electron-withdrawing groups, as well as the steric and electronic properties of substituents, dictates the interaction of these molecules with their biological targets.

The introduction of a halogen, particularly chlorine, at the C-6 position of the quinoline ring is a key determinant of biological activity. Studies on various quinoline-based compounds have consistently shown that C-6 halogenation significantly enhances potency.

For instance, in a series of 2-arylvinylquinolines developed as antiplasmodial agents, the nature of the substituent at the C-6 position was found to directly correlate with activity. The general trend for improved potency was determined to be H < OMe < F < Cl. Specifically, the substitution of a fluorine atom with a chlorine atom at C-6 led to a further enhancement of antiplasmodial activity. This suggests that the electronegativity and size of the halogen at this position are critical for target interaction.

This observation is supported by research on other scaffolds, where the presence of a 6-chloro group was found to enhance affinity for the D1 dopamine (B1211576) receptor (D1R) in 1-phenylbenzazepine analogs. nih.gov The introduction of chlorine into a molecule can improve its electronic properties, such as lipophilicity, which can facilitate cell membrane passage and improve target engagement.

Table 1: Effect of C-6 Substitution on Antiplasmodial Activity

| C-6 Substituent (R¹) | Relative Potency |

|---|---|

| H | Lowest |

| OMe | Low |

| F | Moderate |

| Cl | Highest |

Data derived from studies on 2-arylvinylquinolines.

Methoxy (B1213986) groups, particularly at the C-5 and C-8 positions, are another critical feature influencing the biological profile of quinoline derivatives. These electron-donating groups can affect the molecule's electronic distribution, solubility, and ability to form hydrogen bonds.

Natural products such as 5-Methoxymaculine and 5,8-Dimethoxymaculine have demonstrated anti-tumor activity, highlighting the therapeutic potential of these substitution patterns. nih.gov Research has shown that 8-methoxyquinoline (B1362559) possesses strong antifungal and antibacterial properties. researchgate.net In the context of anticancer agents, a 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline was rationally designed to treat colorectal cancer. jddtonline.infonih.gov Molecular docking studies of this compound revealed that the oxygen atom of the C-8 methoxy group forms a stable hydrogen bond with a lysine (B10760008) residue in the target protein (PI3KCA), underscoring the importance of this group for potent inhibition. nih.gov Furthermore, a new class of 5-methoxyquinoline (B23529) derivatives has been identified as powerful inhibitors of the EZH2 enzyme, which is over-expressed in many cancers. biointerfaceresearch.com

The amino group at the C-3 position is a key functional group that can significantly influence the pharmacological properties of the quinoline scaffold. 3-Aminoquinoline (B160951) itself is recognized as a compound with potential antimalarial, antibacterial, and anti-inflammatory activities. ontosight.ai The position of substituents is crucial, and studies have indicated that compounds with substitutions at the C-2 and C-3 positions can be more active against certain cancer cell lines than those substituted at other positions. orientjchem.org

While the 4-aminoquinoline (B48711) scaffold is well-known in antimalarial drugs like chloroquine, where the amino group and its side chain are essential for activity, the C-3 amino configuration offers a different vector for molecular interactions. acs.orgyoutube.com The basicity of the amino group allows for the formation of salts and hydrogen bonds, which are often critical for binding to biological targets. In a related heterocyclic system, isoquinolines, the nature of the substituent at the C-3 position was shown to significantly affect anticancer activity, demonstrating that this position is sensitive to structural modifications. researchgate.net Derivatization of the C-3 amine to form amides, sulfonamides, or other nitrogen-containing substituents can modulate the compound's physicochemical properties and biological activity, offering a versatile point for chemical modification.

Expanding the quinoline scaffold through ring fusions or the addition of side chains is a common strategy to enhance biological activity and target selectivity. Fused systems, such as the indolo[2,3-b]quinoline core, have shown potent antitumor activity by creating a more rigid and extensive structure that can interact more effectively with targets like DNA or specific enzymes. jddtonline.infonih.gov

The addition of side chains provides an opportunity to fine-tune the molecule's properties. For example:

Quinoline-triazole hybrids have been synthesized where the type and position of substituents on the attached triazole ring significantly impacted biological activity. nih.gov

The introduction of a flexible alkylamino side chain at position-4 of the quinoline nucleus was found to enhance antiproliferative activity. nih.gov

In the approved anticancer drug Cabozantinib , a cyclopropylamide side chain attached to a quinoline core enables optimal hydrophobic interactions within the active site of the VEGFR-2 kinase. researchgate.net

Quinolinyl-chromone derivatives have been developed as selective inhibitors of butyrylcholinesterase (BChE), demonstrating how complex side chains can confer target selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Quinoline Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the structural or physicochemical properties of a series of compounds with their biological activity. For quinoline analogs, 3D-QSAR studies have been instrumental in understanding the structural requirements for activity and in guiding the design of new, more potent molecules.

In one study focusing on quinoline derivatives with anti-gastric cancer activity, Comparative Molecular Field Analysis (CoMFA) was employed. This approach analyzes the steric and electrostatic fields of a set of molecules to build a predictive 3D-QSAR model. The resulting model successfully correlated the three-dimensional structures of 33 quinoline compounds with their in vitro biological activity.

The key outputs of such models are contour maps, which visualize regions in 3D space where specific properties are predicted to enhance or diminish activity:

Steric Contour Maps: Indicate areas where bulky groups are favored (e.g., green contours) or disfavored (e.g., yellow contours).

Electrostatic Contour Maps: Highlight regions where positive charge is beneficial (e.g., blue contours) or detrimental (e.g., red contours).

By analyzing these maps, researchers can identify which structural characteristics are beneficial for enhancing the desired biological properties, providing a rational basis for designing new analogs with improved potency.

Ligand Design Strategies for Enhanced Pharmacological Profiles

The insights gained from SAR and QSAR studies are fundamental to modern ligand design strategies aimed at improving the pharmacological profiles of quinoline-based compounds. These strategies focus on optimizing potency, selectivity, and pharmacokinetic properties.

One effective approach is ligand-based drug design , which utilizes the information from a set of active molecules to develop a pharmacophore model. This model defines the essential structural features required for activity. As demonstrated in studies on anticancer quinolines, new compounds can be designed by suggesting modifications based on the contour maps generated from 3D-QSAR models. This has led to the development of novel quinoline derivatives with predicted improvements in biological activity.

Another powerful strategy is rational, structure-based design , which often targets multiple receptors to achieve a desired therapeutic effect. The design of the dual-target inhibitor Cabozantinib is a prime example. Its quinoline core competitively binds to the hinge region of the c-Met kinase, while the specifically designed side chain engages in optimal hydrophobic interactions within the active site of VEGFR-2. researchgate.net This bifunctional design confers potent inhibitory activity against both targets.

The functionalization of the quinoline ring itself is a key strategy. The precise and selective introduction of diverse functional groups can significantly expand the chemical space and enhance the pharmacological profile of quinoline derivatives, leading to improved efficacy and target selectivity.

Computational and Theoretical Chemistry Studies

Molecular Docking and Ligand-Target Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It is a key tool in drug design for predicting the binding affinity and interaction mode of potential drug candidates with their protein targets. researchgate.netmdpi.com In the context of quinoline (B57606) derivatives, molecular docking studies have been instrumental in elucidating their mechanisms of action against various diseases.

Research on quinoline derivatives has utilized molecular docking to explore their potential as anticancer agents by targeting specific enzymes like serine/threonine protein kinases, tubulin, and phosphatidylinositol 3-kinase (PI3Kα). mdpi.combiointerfaceresearch.commdpi.com For instance, induced-fit docking (IFD) studies on N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide derivatives showed that they occupy the PI3Kα binding site and engage with key amino acid residues. mdpi.com Similarly, docking analyses of other quinoline compounds against antibacterial and antifungal targets, such as peptide deformylase (PDF), have helped to understand their binding modes and affinities. researchgate.net

The analysis of ligand-target interactions reveals the specific forces driving the binding process. These interactions typically include hydrogen bonds, hydrophobic interactions, and electrostatic forces. For example, docking studies on 8-chloro-quinolone analogues identified specific hydrogen bonds between the quinolone molecule and amino acids like LYS 460 and HIS 1081 within the target protein's active site. researchgate.net The docking score, an estimation of the binding free energy, is used to rank and prioritize compounds for further experimental testing. jbcpm.com

| Quinoline Derivative Class | Target Protein | Key Interacting Residues | Docking Score (kcal/mol) | Reference |

| N-phenyl-2-quinolone-3-carboxamides | PI3Kα | Not specified | Not specified | mdpi.com |

| General Quinoline Derivatives | Serine/threonine kinase | Not specified | Not specified | mdpi.com |

| 8-Chloro-Quinolones | Bacterial Protein (2XCT) | LYS460, ILE461, ARG458 | -35.28 | researchgate.net |

| General Quinoline Derivatives | Peptide Deformylase (PDF) | Not specified | Not specified | researchgate.net |

Note: Docking scores and interacting residues are highly specific to the exact ligand, protein structure, and software used. This table provides a generalized overview based on available literature for the broader quinoline class.

Density Functional Theory (DFT) Applications to Quinoline Systems

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net It has become a vital tool in chemistry and materials science for calculating molecular properties, predicting reactivity, and analyzing chemical bonds. researchgate.netmdpi.com For quinoline systems, DFT provides deep insights into their conformational preferences, stability, and electronic characteristics.

The biological activity of a molecule is often intrinsically linked to its three-dimensional shape or conformation. Conformational analysis aims to identify the most stable arrangement of atoms in a molecule. Using DFT, researchers can perform systematic searches of a molecule's potential energy surface to locate energy minima, which correspond to stable conformers. researchgate.net

For flexible molecules, this involves calculating the energy associated with the rotation around single bonds (torsional angles). By plotting energy versus dihedral angle, a potential energy surface is generated, revealing the most energetically favorable conformations. researchgate.net For a molecule like 6-Chloro-5,8-dimethoxyquinolin-3-amine, DFT calculations could determine the preferred orientations of the methoxy (B1213986) and amine groups relative to the quinoline ring. This analysis is crucial as the lowest energy conformer is typically the most populated and biologically relevant one. The stability of different conformers is compared based on their calculated relative energies. researchgate.net

DFT is extensively used to analyze the electronic properties of molecules, which in turn helps predict their chemical reactivity. researchgate.net Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). bohrium.com The HOMO-LUMO energy gap is a critical indicator of molecular stability; a large gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily polarized and reactive. researchgate.net

Other reactivity descriptors calculated using DFT include:

Ionization Potential (IP): The energy required to remove an electron (related to -EHOMO).

Electron Affinity (EA): The energy released when an electron is added (related to -ELUMO).

Electronegativity (χ): The power of an atom to attract electrons.

Hardness (η): A measure of resistance to charge transfer.

Electrophilicity (ω): A measure of the ability of a species to accept electrons. researchgate.net

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution on the molecule's surface. nih.gov These maps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for intermolecular interactions and chemical reactions. nih.gov For instance, a DFT study on 6-chloroquinoline (B1265530) revealed how the chlorine substitution significantly alters the reactive nature of the quinoline moiety. bohrium.comdergipark.org.tr

| DFT Parameter | Definition | Significance for Reactivity |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Relates to the ability to donate an electron |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the ability to accept an electron |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical stability and reactivity |

| Ionization Potential (IP) | Energy needed to remove an electron | Measures tendency to become a cation |

| Electron Affinity (EA) | Energy released when gaining an electron | Measures tendency to become an anion |

| Molecular Electrostatic Potential (MEP) | 3D plot of charge distribution | Identifies sites for electrophilic and nucleophilic attack |

In Silico Screening and Virtual Library Design for Quinoline Derivatives

In silico screening involves the use of computational methods to search large databases of chemical compounds to identify those that are most likely to exhibit a desired biological activity. This approach significantly accelerates the drug discovery process by prioritizing candidates for synthesis and experimental testing. mdpi.com

For quinoline derivatives, a common strategy involves ligand-based virtual screening, where a library of compounds is designed and evaluated based on the structural features of known active molecules. nih.gov A powerful tool for this is the development of three-dimensional quantitative structure-activity relationship (3D-QSAR) models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). mdpi.combiointerfaceresearch.com

The 3D-QSAR process involves:

Data Set Collection: Assembling a series of quinoline derivatives with known biological activities (e.g., IC50 values). biointerfaceresearch.com

Molecular Modeling and Alignment: Generating 3D structures of the molecules and aligning them based on a common scaffold.

Field Calculation: Calculating steric and electrostatic fields (CoMFA) or other fields like hydrophobic and hydrogen bond donor/acceptor (CoMSIA) around each molecule.

Model Generation: Using statistical methods like Partial Least Squares (PLS) to build a model that correlates the variations in these fields with the variations in biological activity. mdpi.com

The resulting 3D-QSAR model can then be used to predict the activity of new, unsynthesized quinoline derivatives. biointerfaceresearch.com The contour maps generated from these models provide a visual guide for designing a virtual library of new compounds with potentially enhanced potency by indicating where steric bulk, positive or negative charges, or hydrophobic groups would be beneficial. mdpi.com

| 3D-QSAR Model | Statistical Parameter | Value | Significance | Reference |

| CoMFA | R² (non-cross-validated) | 0.98 | Goodness of fit of the model | biointerfaceresearch.com |

| CoMFA | Q² (cross-validated) | 0.68 | Predictive ability of the model (internal) | biointerfaceresearch.com |

| CoMSIA | R² (non-cross-validated) | 0.98 | Goodness of fit of the model | biointerfaceresearch.com |

| CoMSIA | Q² (cross-validated) | 0.57 | Predictive ability of the model (internal) | biointerfaceresearch.com |

| CoMFA | r²ext (external validation) | 0.96 | Predictive ability of the model (external) | biointerfaceresearch.com |

Prediction of Molecular Features Influencing Biological Activity through Computational Modeling

Computational modeling serves as a bridge between a molecule's structure and its biological function. By analyzing the results from molecular docking and 3D-QSAR studies, researchers can identify the specific molecular features—functional groups and structural properties—that are critical for biological activity.

3D-QSAR contour maps are particularly insightful for this purpose. For example, a CoMFA contour map might show a green-colored region near a specific position on the quinoline ring, indicating that adding a bulky substituent there would likely increase activity. Conversely, a yellow region would suggest that steric bulk in that area is detrimental. mdpi.com Similarly, blue and red regions indicate where electropositive and electronegative groups, respectively, are favored. mdpi.com

Molecular docking complements this by providing a more direct picture of the ligand-receptor interactions. Analysis of docking poses can reveal that a specific hydrogen bond between, for instance, the amine group of a quinoline derivative and a serine residue in the target's active site is crucial for binding. This would suggest that modifications that disrupt this hydrogen-bonding capability would decrease activity, while those that enhance it could lead to more potent compounds. Studies on 1-phenylbenzazepines, for example, identified that a C-8 amino group, acting as a hydrogen bond donor, was important for high affinity at the D1 dopamine (B1211576) receptor. mdpi.com

By combining these computational approaches, a detailed hypothesis about the structure-activity relationship (SAR) can be constructed. This knowledge guides the rational design of new derivatives, such as this compound, by focusing synthetic efforts on modifications that are predicted to enhance the desired biological effect.

Potential Applications of Quinoline Derivatives Beyond Traditional Medicinal Chemistry

Materials Science Applications

Quinoline (B57606) derivatives are increasingly being explored for their utility in advanced materials due to their inherent aromaticity, rigidity, and electron-transporting capabilities.

Components in Organic Light-Emitting Diodes (OLEDs)

Quinoline-based molecules have been successfully employed as electron-transporting materials, hole-transporting materials, and emitting dopants in OLEDs. The electron-withdrawing nature of the chlorine atom and the electron-donating methoxy (B1213986) groups in 6-Chloro-5,8-dimethoxyquinolin-3-amine could influence the frontier molecular orbital energy levels (HOMO and LUMO), which are critical for efficient charge injection and transport in OLED devices.

Use in Transistors

The planar structure of the quinoline ring system facilitates π-π stacking, a key requirement for efficient charge transport in organic field-effect transistors (OFETs). The substituents on the quinoline core can significantly impact the molecular packing and, consequently, the charge carrier mobility. While specific data for this compound is absent, the general class of quinolines continues to be of interest in the design of novel organic semiconductors.

Integration into Third-Generation Photovoltaic Cells

In the realm of solar energy, quinoline derivatives have been investigated as components of dye-sensitized solar cells (DSSCs) and organic photovoltaic (OPV) cells. Their broad absorption spectra and good electrochemical stability make them promising candidates. The electronic properties of this compound would need to be experimentally determined to assess its potential suitability in these applications.

Chemical Probes for Investigating Biological Systems

The inherent fluorescence of many quinoline derivatives makes them valuable scaffolds for the development of chemical probes. These probes can be designed to detect specific analytes, such as metal ions, reactive oxygen species, or biomolecules, through changes in their fluorescence emission. The amino group at the 3-position of this compound could serve as a convenient attachment point for recognition moieties to create such targeted probes.

Role as Reagents in Organic Synthesis and Catalysis

The quinoline core can act as a ligand for various transition metals, forming catalysts for a range of organic transformations. The specific substitution pattern of this compound could influence the steric and electronic environment of the nitrogen atom, thereby affecting its coordination properties and the catalytic activity of its metal complexes. Furthermore, the amino and chloro groups offer synthetic handles for further functionalization, potentially leading to the creation of novel reagents or catalyst precursors.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.